
Carbazochrome salicylate
Vue d'ensemble
Description
Carbazochrome salicylate is a hemostatic agent that promotes blood clotting to prevent excessive bleeding from wounds. It is an oxidation product of adrenaline and enhances microcirculatory tone. This compound is used in various medical applications, including the treatment of hemorrhages and hemorrhoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbazochrome salicylate is synthesized through the oxidation of adrenaline. The process involves the reaction of adrenaline with an oxidizing agent to form carbazochrome, which is then combined with salicylic acid to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation of adrenaline under controlled conditions. The reaction is typically carried out in a reactor with precise temperature and pH control to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Carbazochrome salicylate undergoes various chemical reactions, including:
Oxidation: The initial formation of carbazochrome from adrenaline is an oxidation reaction.
Reduction: Carbazochrome can be reduced back to its precursor under certain conditions.
Substitution: The salicylate group can be substituted with other functional groups to modify the compound’s properties
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis of carbazochrome.
Reducing Agents: Employed in the reduction reactions.
Substitution Reagents: Various reagents can be used to introduce different functional groups.
Major Products:
Carbazochrome: The primary product of adrenaline oxidation.
This compound: The final product after combining carbazochrome with salicylic acid.
Applications De Recherche Scientifique
Carbazochrome salicylate, an oxidation product of epinephrine, has been suggested as a systemic agent to cease blood flow [5, 7].
Mechanism of Action
Carbazochrome interacts with α-adrenoreceptors on platelet surfaces, which are coupled to the Gq protein and initiate the PLC IP3/DAG pathway to increase intracellular free calcium concentration [1, 7]. This process subsequently activates PLA2 and induces the arachidonic acid pathway to synthesize endoperoxides (TxA2, thromboxane A2) . Calcium then binds to calmodulin, activating myosin light-chain kinase, which enables myosin crossbridge binding to actin filaments, initiating contraction and changing the platelet's shape. This induces the release of serotonin, ADP, vWF (Von Willebrand factor), and PAF (Platelet-activating factor), promoting further aggregation and adhesion [1, 7].
Clinical Applications
Carbazochrome is an antihemorrhagic or hemostatic agent that stops blood flow by causing platelet aggregation and adhesion in the blood, forming a platelet plug to cease blood flow from an open wound [1, 7]. It has been indicated for capillary and parenchymal hemorrhage (trauma, tonsillectomy, during surgery), intestinal bleeding, and thrombocytopenic purpura . Carbazochrome sodium sulfonate (CSS) has been used to treat bleeding, including gastrointestinal bleeding [2, 4]. It has also been investigated with troxerutin for the treatment of hemorrhoids [1, 7].
Studies and Findings
A nationwide observational study using the Japanese Diagnosis Procedure Combination inpatient database investigated the effect of Carbazochrome sodium sulfonate (CSS) for colonic diverticular bleeding [2, 4]. The study included patients admitted for diverticular bleeding from July 2010 to March 2018, dividing them into a CSS group (received CSS on admission day) and a control group (did not receive CSS) [2, 4]. The primary outcome was in-hospital mortality, with secondary outcomes including length of stay, total costs, and blood transfusion within 7 days of admission [2, 4].
The results of the study are summarized in the table below :
Outcome | Carbazochrome sodium sulfonate (n=14,379) | Control (n=14,379) | Odds Ratio (95% CI) | p value |
---|---|---|---|---|
In-hospital mortality, n (%) | 88 (0.6) | 91 (0.5) | 0.96 (0.72–1.29) | 0.82 |
Blood transfusion within 7 days of admission | ||||
Red blood cell transfusion, n (%) | 4,705 (32.7) | 4,591 (31.9) | 1.02 (0.98–1.07) | 0.15 |
Fresh-frozen plasma transfusion, n (%) | 180 (1.2) | 176 (1.2) | 0.99 (0.76–1.29) | 0.83 |
Platelet concentrate transfusion, n (%) | 41 (0.3) | 33 (0.2) | 1.28 (0.75–2.20) | 0.35 |
Carbazochrome sodium sulfonate (n=14,379) | Control (n=14,379) | Absolute Difference (95% CI) | p value | |
---|---|---|---|---|
Length of stay, days, mean (SD) |
Mécanisme D'action
Carbazochrome salicylate exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels. The elevated calcium concentration triggers a series of events that result in platelet aggregation and the formation of a platelet plug, effectively stopping blood flow from open wounds .
Comparaison Avec Des Composés Similaires
Adrenochrome: The precursor to carbazochrome, also involved in blood clotting.
Troxerutin: Often used in combination with carbazochrome for enhanced hemostatic effects.
Carbazochrome Sodium Sulfonate: A derivative of carbazochrome with similar hemostatic properties
Uniqueness: Carbazochrome salicylate is unique due to its dual action of promoting blood clotting and enhancing microcirculatory tone. This makes it particularly effective in treating conditions where both hemostasis and improved microcirculation are required .
Activité Biologique
Carbazochrome salicylate is a compound with significant biological activity, primarily recognized for its hemostatic properties. This article explores its mechanisms of action, clinical applications, case studies, and relevant research findings.
This compound acts as an antihemorrhagic agent by promoting platelet aggregation and adhesion, which is crucial in the formation of a platelet plug to stop bleeding. The mechanism involves interaction with α-adrenoreceptors on the surface of platelets, which are Gq-coupled receptors. This interaction triggers the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium levels. Elevated calcium ions activate calmodulin, which in turn activates myosin light chain kinase, facilitating the contraction of endothelial cells and enhancing platelet function .
Pharmacodynamics
The pharmacological effects of this compound include:
- Increased Platelet Aggregation : Enhances the ability of platelets to clump together at the site of injury.
- Capillary Stabilization : Improves the structural integrity of capillaries, reducing hemorrhage from fragile blood vessels.
- Reduction of Vascular Hyperpermeability : Inhibits the effects of vasoactive agents that can lead to increased bleeding .
Clinical Applications
This compound has been utilized in various clinical settings, including:
- Surgical Procedures : To prevent excessive bleeding during operations such as tonsillectomy and other surgical interventions .
- Treatment of Hemorrhagic Conditions : Effective in managing conditions like hereditary hemorrhagic telangiectasia and gastrointestinal bleeding .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of this compound:
-
Observational Study on Colonic Diverticular Bleeding :
- A nationwide observational study involving 59,965 patients assessed the impact of carbazochrome sodium sulfonate (CSS) on diverticular bleeding.
- Results showed no significant difference in in-hospital mortality between patients treated with CSS and those who were not (0.6% vs. 0.5%). However, the length of stay was slightly longer for the CSS group (11.4 days vs. 11.0 days) .
Outcome CSS Group (n=14,379) Control Group (n=14,379) p-value In-hospital mortality (%) 0.6 0.5 0.82 Length of stay (days) 11.4 11.0 0.012 Blood transfusion within 7 days (%) 32.7 31.9 0.15 - Prevention of Erythroblastosis Fetalis :
- General Safety and Efficacy :
Summary
This compound is a valuable hemostatic agent with a well-defined mechanism of action that enhances platelet function and stabilizes capillary integrity. Clinical evidence supports its use in surgical settings and for treating specific hemorrhagic disorders, although further research is necessary to fully elucidate its efficacy across different patient populations.
Future Directions
Continued research into this compound's applications could expand its use beyond current indications, particularly in areas such as obstetrics and treatment protocols for severe bleeding conditions. Further studies should focus on long-term outcomes and comparative effectiveness against newer hemostatic agents.
Propriétés
IUPAC Name |
sodium;(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea;2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3.C7H6O3.Na/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14;8-6-4-2-1-3-5(6)7(9)10;/h2-3,9,15-16H,4H2,1H3,(H2,11,17);1-4,8H,(H,9,10);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMQADOQZYQTFU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N4NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873395 | |
Record name | Carbazochrome salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13051-01-9 | |
Record name | Carbazochrome salicylate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazochrome salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbazochrome salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAZOCHROME SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H4OD401LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.